Methyl 4-bromo-5-fluoro-2-nitrobenzoate

Solubility Physicochemical Properties Preformulation

Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a unique polyfunctional aromatic building block with orthogonal 4-bromo, 5-fluoro, and 2-nitro substituents. This architecture enables stepwise Pd-catalyzed cross-coupling of the bromine while the fluorine remains inert for subsequent SNAr, under nitro activation. The nitro group can be reduced to an amine or act as a masked diazonium. Crucial for constructing complex polycyclic scaffolds in kinase, GPCR, and antibacterial SAR programs. ≥98% purity with batch-specific CoA ensures reproducible synthesis. Choose this compound to reduce synthetic steps and accelerate drug discovery.

Molecular Formula C8H5BrFNO4
Molecular Weight 278.033
CAS No. 1220886-29-2
Cat. No. B567440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-5-fluoro-2-nitrobenzoate
CAS1220886-29-2
Molecular FormulaC8H5BrFNO4
Molecular Weight278.033
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F
InChIInChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
InChIKeyHPMNCYDJGIMYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-5-fluoro-2-nitrobenzoate (CAS 1220886-29-2): A Polyfunctional Building Block for Medicinal Chemistry and Agrochemical Synthesis


Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS 1220886-29-2) is a polyfunctional aromatic building block characterized by a unique orthogonally reactive substitution pattern: a 4-bromo, 5-fluoro, and 2-nitro arrangement on a benzoate ester core [1]. This molecular architecture enables selective and sequential transformations—including cross-coupling, nucleophilic aromatic substitution (SNAr), and nitro group reduction—that are critical for constructing complex molecular frameworks in drug discovery and agrochemical development . The compound is a white crystalline powder with a molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol .

Why Unsubstituted or Mono‑Halogenated Nitrobenzoates Cannot Substitute Methyl 4‑Bromo‑5‑fluoro‑2‑nitrobenzoate


The unique orthogonality of the 4‑bromo, 5‑fluoro, and 2‑nitro substitution pattern in methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate (CAS 1220886‑29‑2) enables stepwise, chemoselective transformations that cannot be replicated by simpler nitrobenzoate analogs lacking either the bromine or fluorine handle [REFS‑1]. For example, methyl 4‑bromo‑2‑nitrobenzoate (CAS 158580‑57‑5) offers only a single coupling site (the bromine) and a nitro group for reduction, precluding the sequential orthogonal functionalizations required for constructing polycyclic scaffolds in drug discovery [REFS‑2]. Similarly, methyl 5‑fluoro‑2‑nitrobenzoate (CAS 393‑85‑1) lacks the bromine leaving group essential for cross‑coupling, limiting its utility to nucleophilic substitution or nitro reduction alone [REFS‑3]. The combined presence of bromine and fluorine in the target compound imparts distinct physicochemical properties—including altered solubility, density, and electronic character—that directly influence reaction outcomes and downstream processing, making direct substitution with simpler analogs scientifically and operationally untenable [REFS‑4].

Quantitative Differentiation of Methyl 4‑Bromo‑5‑fluoro‑2‑nitrobenzoate Against Closest Analogs


Water Solubility: Reduced Aqueous Solubility vs. 4‑Bromo‑2‑nitrobenzoate Methyl Ester

Methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate exhibits significantly lower predicted aqueous solubility compared to its non‑fluorinated analog methyl 4‑bromo‑2‑nitrobenzoate. At 25 °C, the calculated water solubility is 0.16 g/L for the target compound [REFS‑1] versus 0.23 g/L for methyl 4‑bromo‑2‑nitrobenzoate [REFS‑2], representing a 30% reduction in aqueous solubility. This difference is attributed to the introduction of the 5‑fluoro substituent, which increases molecular lipophilicity (XLogP3 = 2.4) and reduces hydration free energy, directly impacting formulation and purification strategies.

Solubility Physicochemical Properties Preformulation

Density: Increased Density vs. Non‑Fluorinated and Mono‑Fluorinated Analogs

The presence of the 5‑fluoro substituent significantly increases the density of methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate relative to both non‑fluorinated and mono‑fluorinated comparators. At 20 °C and 760 Torr, the predicted density is 1.742 g/cm³ [REFS‑1], compared to 1.673 g/cm³ for methyl 4‑bromo‑2‑nitrobenzoate [REFS‑2] and 1.4 g/cm³ for methyl 5‑fluoro‑2‑nitrobenzoate [REFS‑3]. This represents a 4.1% increase over the 4‑bromo analog and a 24.4% increase over the 5‑fluoro analog. The higher density correlates with increased molecular weight (278.03 g/mol) and altered crystal packing due to the combined bromine and fluorine substitutions.

Density Physical Property Process Development

Molecular Weight and Exact Mass: Higher Mass Differentiation for Spectroscopic Identification

Methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate possesses a molecular weight of 278.03 g/mol and an exact mass of 276.93860 Da [REFS‑1]. These values are distinct from the closest analogs: methyl 4‑bromo‑2‑nitrobenzoate (MW = 260.04 g/mol, exact mass = 258.94800 Da) [REFS‑2] and methyl 5‑fluoro‑2‑nitrobenzoate (MW = 199.136 g/mol, exact mass = 199.028091 Da) [REFS‑3]. The mass difference (≈18 Da vs. 4‑bromo analog; ≈79 Da vs. 5‑fluoro analog) provides unequivocal identification by mass spectrometry and unambiguous tracking in reaction monitoring (LC‑MS, GC‑MS).

Molecular Weight Exact Mass Analytical Chemistry

Reactivity Profile: Orthogonal Functionalization Enabled by Halogen Pairing

The 4‑bromo substituent serves as an excellent leaving group for palladium‑catalyzed cross‑coupling reactions (Suzuki, Stille, Buchwald‑Hartwig), while the 5‑fluoro group remains inert under these conditions, allowing for subsequent orthogonal SNAr reactions [REFS‑1]. In contrast, methyl 4‑bromo‑2‑nitrobenzoate offers only a single coupling handle (the bromine) and lacks the fluorine‑mediated electronic tuning and secondary derivatization site [REFS‑2]. Methyl 5‑fluoro‑2‑nitrobenzoate lacks the bromine handle entirely, limiting its utility to SNAr or nitro reduction [REFS‑3]. While direct quantitative rate comparisons for this specific scaffold are not available in public literature, the well‑established activating effects of ortho‑nitro and para‑fluoro groups on aryl bromide reactivity in cross‑coupling support the enhanced reactivity profile of the target compound [REFS‑4].

Cross-Coupling SNAr Chemoselectivity

Purity and Storage Specifications: High Assured Purity vs. Lesser‑Characterized Analogs

Methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate is routinely available from major suppliers at a standard purity of ≥98% [REFS‑1] with batch‑specific certificates of analysis (CoA) including NMR, HPLC, and GC data [REFS‑2]. The recommended storage condition is 2–8 °C under desiccation [REFS‑3]. In comparison, methyl 4‑bromo‑2‑nitrobenzoate is offered at 98% purity by some vendors but with less consistent analytical characterization [REFS‑4], and methyl 5‑fluoro‑2‑nitrobenzoate is typically stored at room temperature, indicating differing stability profiles [REFS‑5]. The high purity and rigorous QC documentation of the target compound reduce the risk of irreproducible results due to unknown impurities or degradation products.

Purity Quality Control Procurement

Optimal Scientific and Industrial Applications of Methyl 4‑Bromo‑5‑fluoro‑2‑nitrobenzoate Based on Quantitative Evidence


Sequential Orthogonal Functionalization in Drug Discovery

The unique 4‑bromo, 5‑fluoro, and 2‑nitro substitution pattern enables stepwise, chemoselective transformations. The 4‑bromo group undergoes efficient Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) to install aryl, heteroaryl, or amine motifs, while the 5‑fluoro substituent remains inert to coupling conditions but can later undergo SNAr with nucleophiles (e.g., amines, alkoxides) under activating influence of the ortho‑nitro group. This orthogonal reactivity reduces the number of synthetic steps required to build complex polycyclic scaffolds, accelerating SAR exploration in medicinal chemistry programs targeting kinases, GPCRs, or antibacterial agents [REFS‑1].

Fluorinated Agrochemical Intermediate Synthesis

Fluorine substitution is a well‑established strategy to enhance metabolic stability, lipophilicity, and bioavailability in agrochemicals. Methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate serves as an advanced intermediate for constructing fluorinated heterocyclic cores (e.g., quinolones, benzoxazinones) with potential herbicidal or fungicidal activity. The presence of both bromine and fluorine allows for modular assembly of the target molecule, while the nitro group can be reduced to an amine for further derivatization or serve as a masked diazonium precursor [REFS‑2].

Physicochemical Property‑Driven Preformulation Studies

The distinct solubility (0.16 g/L) and density (1.742 g/cm³) of methyl 4‑bromo‑5‑fluoro‑2‑nitrobenzoate inform solvent selection and formulation strategies in early drug discovery. Lower aqueous solubility relative to non‑fluorinated analogs dictates the use of organic co‑solvents for reaction setup and may impact chromatographic purification. The higher density facilitates phase separation during liquid‑liquid extraction. These properties, coupled with the compound's high commercial purity (≥98%) and rigorous QC documentation, make it a reliable building block for reproducible synthesis and scaling [REFS‑3].

Analytical Method Development and Impurity Profiling

The distinct molecular weight (278.03 g/mol) and exact mass (276.93860 Da) provide a clear mass signature for unambiguous LC‑MS or GC‑MS identification in complex reaction mixtures. This facilitates reaction monitoring, impurity tracking, and structure confirmation, reducing analytical ambiguity in both academic and industrial R&D settings. The availability of batch‑specific certificates of analysis (CoA) from reputable vendors ensures traceability and compliance with regulatory documentation requirements [REFS‑4].

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